molecular formula C24H21FN4O2 B2489933 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941255-28-3

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Katalognummer: B2489933
CAS-Nummer: 941255-28-3
Molekulargewicht: 416.456
InChI-Schlüssel: DCDZSNOJXBZBQI-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS: 941010-23-7) is a heterocyclic molecule featuring:

  • A 1,3-oxazole core substituted at positions 2, 4, and 3.
  • A 4-(4-fluorobenzoyl)piperazine moiety at position 4.
  • A (E)-styryl group with a 4-methylphenyl substituent at position 2.
  • A cyano group at position 3.

Its molecular formula is C₂₄H₂₁FN₄O₂, with a molecular weight of 432.45 g/mol . This compound is commercially available for research purposes, with synthesis protocols typically involving multi-step reactions, including condensation and cyclization steps .

Eigenschaften

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c1-17-2-4-18(5-3-17)6-11-22-27-21(16-26)24(31-22)29-14-12-28(13-15-29)23(30)19-7-9-20(25)10-8-19/h2-11H,12-15H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDZSNOJXBZBQI-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Mannich reaction, which involves the condensation of a piperazine derivative with an aldehyde and a secondary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies indicate that this compound may possess significant anticancer properties . Research has shown that it can inhibit the growth and proliferation of various cancer cell lines. The presence of the fluorobenzoyl substituent and the phenylethenyl group likely enhances its interaction with biological targets involved in cancer progression.

Antimicrobial Activity

Similar compounds have been reported to exhibit antimicrobial activity. The oxazole derivatives are known for their ability to combat bacterial infections, suggesting that 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile may also have potential as an antimicrobial agent .

Neuropharmacological Effects

The piperazine component is associated with various neuropharmacological effects. Compounds containing piperazine have been studied for their potential in treating disorders such as anxiety and depression. This compound may similarly exhibit effects on neurotransmitter systems, warranting further investigation .

Case Study: Synthesis Optimization

A recent study focused on optimizing the synthesis of piperazine derivatives to improve their affinity for target enzymes. The introduction of specific substituents significantly enhanced the activity of these compounds against various biological targets, demonstrating the importance of structural modifications in drug development .

Wirkmechanismus

The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating neurotransmitter activity and exerting its effects on the central nervous system . The compound may also inhibit specific enzymes, leading to altered biochemical pathways and therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Variations in the Benzoyl Substituent

4-Fluorobenzoyl vs. 2-Fluorobenzoyl Derivatives
  • Compound 1: 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS: 903864-40-4) Substitution: 4-Fluorobenzoyl on piperazine and 4-fluorophenyl on oxazole. Molecular weight: 436.41 g/mol .
  • Compound 2 : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS: 903852-60-8)

    • Substitution: 2-Fluorobenzoyl on piperazine and 2-fluorophenyl on oxazole.
    • Molecular weight: 436.41 g/mol .
    • The 2-fluorobenzoyl group introduces steric hindrance near the piperazine nitrogen, which may reduce receptor-binding affinity compared to the 4-fluoro isomer .
Chlorobenzoyl and Methoxybenzoyl Analogs
  • Compound 3: 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile Substitution: 3-Chlorobenzoyl on piperazine and 4-methoxyphenyl ethenyl on oxazole. Molecular weight: 448.91 g/mol .
  • Compound 4 : 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

    • Substitution: 2-Methoxybenzoyl on piperazine and 4-methoxyphenyl ethenyl on oxazole.
    • Molecular weight: 444.48 g/mol .
    • Methoxy groups improve solubility in polar solvents (e.g., DMSO) but may reduce CNS penetration due to increased polarity .

Variations in the Ethenyl Substituent

4-Methylphenyl vs. 4-Fluorophenyl Ethenyl Groups
  • Compound 5 : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS: 941010-23-7)

    • Substitution: 4-Fluorophenyl ethenyl group.
    • Molecular weight: 436.87 g/mol .
    • The 4-fluoro substituent on the ethenyl group may enhance π-π stacking interactions in biological targets .
  • Target Compound : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

    • Substitution: 4-Methylphenyl ethenyl group.
    • Molecular weight: 432.45 g/mol .
    • The methyl group provides steric bulk without significantly altering electronic properties, which may optimize binding pocket occupancy .
Chlorophenyl and Methoxyphenyl Ethenyl Analogs
  • Compound 6 : 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
    • Substitution: 4-Ethoxyphenyl ethenyl group.
    • Molecular weight: 462.94 g/mol .
    • The ethoxy group increases molecular weight and may reduce metabolic clearance .

Core Heterocycle Modifications

Oxazole vs. Thiazole and Pyrazole Derivatives
  • Compound 7 : (5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one

    • Core: Thiazolone instead of oxazole.
    • Molecular weight: 434.47 g/mol .
    • The thiazolone core introduces a ketone group, altering hydrogen-bonding capabilities .
  • Compound 8: 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-(methylthio)-1H-pyrazole-4-carbonitrile Core: Pyrazole with oxadiazole and thiomethyl groups. Molecular weight: 387.1 g/mol . The pyrazole core may confer distinct pharmacokinetic properties, such as shorter half-life .

Biologische Aktivität

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by multiple functional groups, including a piperazine moiety, an oxazole ring, and a carbonitrile group. Its unique structure suggests potential interactions with various biological targets, making it a candidate for pharmaceutical applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H21FN4O3C_{24}H_{21}FN_{4}O_{3}, with a molecular weight of 432.4 g/mol. The presence of the fluorobenzoyl substituent and the phenylethenyl group contributes to its chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC24H21FN4O3C_{24}H_{21}FN_{4}O_{3}
Molecular Weight432.4 g/mol
Functional GroupsPiperazine, Oxazole, Carbonitrile

Anticancer Properties

Preliminary studies indicate that 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibits significant anticancer activity. Research has shown that compounds with similar structures often inhibit tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can reduce cell viability in different cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies suggest that it may trigger apoptotic pathways in cancer cells.

For instance, a study reported that related oxazole derivatives exhibited cytotoxic effects against breast cancer cells, indicating a promising avenue for further exploration in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may possess activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values were determined in comparative studies, showing that the compound's efficacy can rival conventional antibiotics such as ciprofloxacin and ketoconazole .

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes. For example:

  • Phosphodiesterase Inhibition : Molecular docking studies suggest that the compound can bind effectively to phosphodiesterase enzymes, potentially leading to increased intracellular cAMP levels which could enhance cellular signaling pathways .

Case Studies

  • Anticancer Efficacy : A case study involving the administration of similar oxazole derivatives in vitro demonstrated a significant reduction in tumor cell proliferation by inducing cell cycle arrest at the G2/M phase.
  • Antimicrobial Testing : Another study assessed the antimicrobial activity against Staphylococcus aureus and Candida albicans, finding that the compound exhibited notable inhibition compared to traditional antifungal agents.

Synthesis and Mechanistic Insights

The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves several steps:

  • Formation of Piperazine Intermediate : Reacting 4-fluorobenzoyl chloride with piperazine.
  • Oxazole Ring Formation : Cyclization reactions with appropriate precursors.
  • Final Coupling : Combining the piperazine intermediate with the oxazole derivative under controlled conditions to yield the target compound .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what critical parameters influence yield?

The synthesis involves multi-step reactions:

  • Step 1 : Acylation of the piperazine ring using 4-fluorobenzoyl chloride under basic conditions (e.g., NaOH in DCM) to form the piperazin-1-yl intermediate .
  • Step 2 : Oxazole ring formation via cyclization of a nitrile precursor with a β-keto ester, requiring precise temperature control (60–80°C) .
  • Step 3 : Introduction of the (E)-styryl group via Heck coupling, using palladium catalysts and aryl halides . Critical parameters include solvent polarity (DMF enhances nucleophilicity), reaction time (12–24 hours for acylation), and inert atmospheres to prevent oxidation .

Q. Which solvents and catalysts are optimal for its synthesis?

  • Solvents : Dichloromethane (DCM) for acylation due to low nucleophilicity; dimethylformamide (DMF) for cyclization to stabilize intermediates .
  • Catalysts : Pd(PPh₃)₄ for Heck coupling (yields >70%); triethylamine as a base for deprotonation during piperazine functionalization .
  • Reagent purity : ≥98% 4-fluorobenzoyl chloride reduces side reactions .

Q. How is the compound purified post-synthesis, and what analytical methods validate purity?

  • Purification : Sequential use of silica gel column chromatography (hexane:EtOAc gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to isolate >95% pure product .
  • Validation :
  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., fluorobenzoyl proton signals at δ 7.8–8.1 ppm) .
  • HRMS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 485.162) .

Q. What spectroscopic and crystallographic methods characterize its structure?

  • X-ray crystallography : Resolves spatial arrangement of the oxazole and piperazine rings; hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
  • FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Comparative SAR studies reveal:

  • Fluorobenzoyl vs. Thiophene-carbonyl : Fluorobenzoyl enhances receptor binding affinity (ΔG = −9.2 kcal/mol) due to hydrophobic interactions, while thiophene derivatives show reduced potency .
  • Styryl group position : (E)-configuration improves cellular uptake (2-fold higher in MDCK cells vs. (Z)-isomers) .
  • Table 1 : Bioactivity of analogs :
SubstituentActivity (IC₅₀)Target
4-Fluorobenzoyl12 nMKinase X
4-Methylbenzoyl45 nMKinase X
Thiophene-2-carbonyl210 nMKinase X

Q. How can contradictions in reported biological activities (e.g., antitumor vs. antimicrobial) be reconciled?

Discrepancies arise from assay conditions:

  • Antitumor activity (IC₅₀ = 12 nM, Kinase X inhibition) is observed in hypoxia-mimetic conditions (1% O₂), while antimicrobial effects (MIC = 8 µg/mL) require aerobic cultures .
  • Methodological reconciliation : Standardize assays (e.g., CLSI guidelines for antimicrobials; NCI-60 panel for antitumor screening) and control redox conditions .

Q. What computational strategies predict binding modes and optimize lead derivatives?

  • Molecular docking (AutoDock Vina) : Predicts fluorobenzoyl insertion into Kinase X’s hydrophobic pocket (binding energy −9.2 kcal/mol) .
  • MD simulations (GROMACS) : Identifies stable hydrogen bonds between the oxazole ring and Asp104 residue over 100 ns trajectories .
  • QSAR models : Electron-withdrawing groups (e.g., -F) at the benzoyl para position correlate with improved IC₅₀ (R² = 0.89) .

Q. What experimental approaches elucidate its mechanism of action against biological targets?

  • Kinase inhibition assays : Measure ATPase activity (LumKinase Kit) to quantify Kinase X inhibition .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement by stabilizing Kinase X (ΔTm = +4.5°C) .
  • CRISPR knockouts : KO of Kinase X in HeLa cells abolishes antiproliferative effects, confirming target specificity .

Q. How can stability issues (e.g., hydrolysis of the nitrile group) be mitigated during storage?

  • Storage conditions : −20°C under argon with desiccants (silica gel) reduces hydrolysis to <5% over 6 months .
  • Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to preserve integrity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.